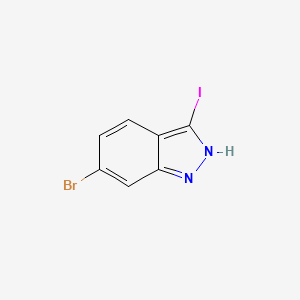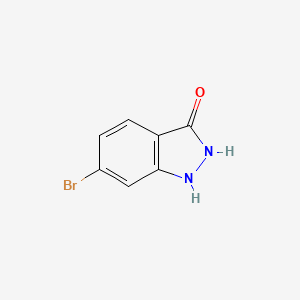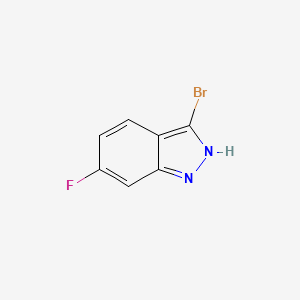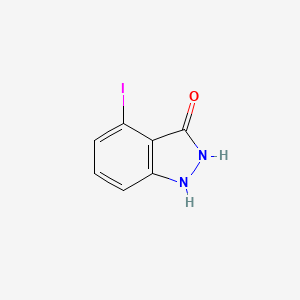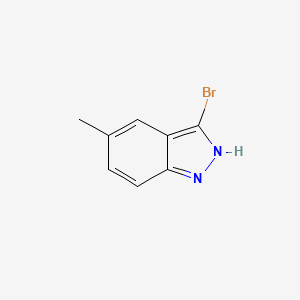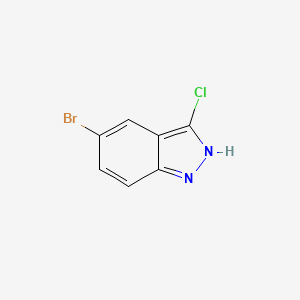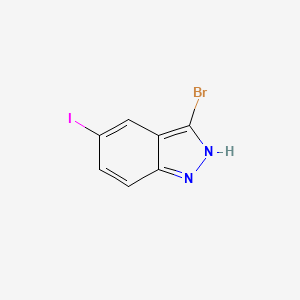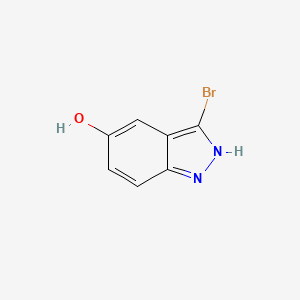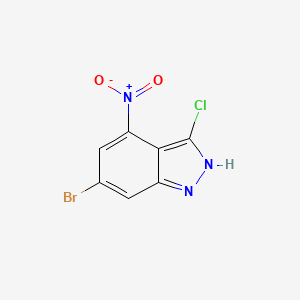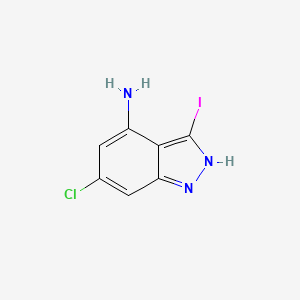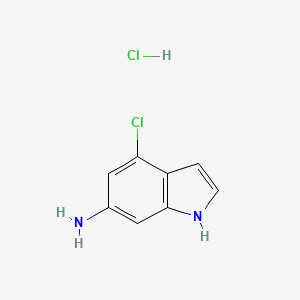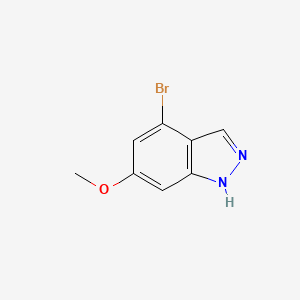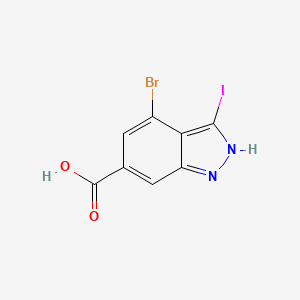
4-Bromo-3-iodo-1H-indazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Bromo-3-iodo-1H-indazole-6-carboxylic acid" is a halogenated indazole derivative, which is a heterocyclic compound that has been of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. Indazole derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported using starting materials such as allyl iodide, which is transformed through a series of reactions including alkylation, retrocycloaddition, and conjugate addition reactions . Another approach involves the arylation of bromoindazole precursors followed by conversion to different functional groups, as seen in the synthesis of a diethylamide derivative from 5-bromoindazole-3-carboxylic acid methylester . These methods highlight the versatility of indazole synthesis strategies, which could be adapted for the synthesis of "4-Bromo-3-iodo-1H-indazole-6-carboxylic acid".
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of a fused benzene and pyrazole ring. X-ray crystallography is a common technique used to determine the precise structure of these compounds, as demonstrated in studies of similar molecules . The crystallographic data provide detailed information about bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions, including halogenation, cycloaddition, and nucleophilic addition. For example, reactions with bromine can yield mono- or dibromo derivatives of indazole diones . The presence of halogen substituents on the indazole ring can also influence the reactivity of the compound, potentially facilitating further functional group transformations or the formation of novel ring systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Bromo-3-iodo-1H-indazole-6-carboxylic acid" would be influenced by the presence of bromo and iodo substituents on the indazole core. These halogens are likely to affect the compound's melting point, solubility, and stability. Additionally, the electronic properties of the indazole ring system, such as its ability to participate in hydrogen bonding and π-π stacking interactions, would be important factors in determining the compound's behavior in various environments .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : Indazole derivatives, including those related to "4-Bromo-3-iodo-1H-indazole-6-carboxylic acid", are synthesized through methods such as palladium-catalyzed carbonylation and Suzuki coupling reactions. These methods are efficient for preparing 1H-indazole-3-carboxylic acid esters and amides, offering moderate to good yields under mild conditions, supporting further synthetic transformations (Buchstaller et al., 2011; Gogireddy et al., 2014).
Characterization and Properties : The characterization of indazole derivatives is crucial for understanding their structural and functional properties. Crystallography and spectroscopy techniques, such as FT-IR, NMR, and X-ray diffraction, are used to elucidate the molecular structure and confirm the synthesis of these compounds (Anuradha et al., 2014).
Applications in Material Science and Catalysis
- Photoluminescence and Catalytic Properties : Some indazole derivatives exhibit photoluminescence properties and have been used to improve catalytic activity in the synthesis of organic compounds. These materials can serve as precursors for molecular electronic materials and catalysts in organic reactions, demonstrating the versatility of indazole-based compounds in material science and catalysis (Wang et al., 2016).
Potential Pharmaceutical Applications
- Synthesis of Biologically Active Compounds : The structural motif of indazole is found in many biologically active molecules. Indazole derivatives have been synthesized for potential use in pharmaceutical applications, including as inhibitors of specific proteins or enzymes. The ability to modify indazole scaffolds through various synthetic routes allows for the creation of novel compounds with potential therapeutic benefits (Kanishchev & Dolbier, 2018; Lu et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-iodo-2H-indazole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIN2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOYFXWLVUSWRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646398 |
Source


|
| Record name | 4-Bromo-3-iodo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodo-1H-indazole-6-carboxylic acid | |
CAS RN |
885523-54-6 |
Source


|
| Record name | 4-Bromo-3-iodo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

